molecular formula C21H22N2O2 B2776369 (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide CAS No. 1024791-93-2

(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide

Cat. No. B2776369
CAS RN: 1024791-93-2
M. Wt: 334.419
InChI Key: GTGLKLKONOUYHG-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
BenchChem offers high-quality (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurological Research

  • Tetrahydroquinoline derivatives have been identified in both parkinsonian and normal human brains, suggesting a potential role in neurological conditions like Parkinson's disease. For instance, 1,2,3,4-tetrahydroisoquinoline and its derivatives were found in higher concentrations in parkinsonian brains, indicating they might act as endogenous neurotoxins (Niwa et al., 1987).

Pharmacological Evaluation

  • Certain tetrahydroquinoline derivatives have demonstrated significant antilipidperoxidation activities, suggesting their potential as cerebral protective agents. For example, some derivatives showed protective effects against hypobaric hypoxia in mice, highlighting their therapeutic potential in cerebral protection (Tatsuoka et al., 1992).

Crystal Structure Analysis

  • The structural analysis of tetrahydroquinoline derivatives provides insights into their potential applications in medicinal chemistry. Studies on the crystal structure and Hirshfeld surface analysis of tetrahydroquinoline salts enhance the understanding of their chemical properties, aiding in drug design (Ullah & Stoeckli-Evans, 2021).

Anticancer Research

  • Tetrahydroquinoline derivatives have shown promising results in anticancer research. Some compounds exhibited moderate to high levels of antitumor activities against various cancer cell lines, such as lung, cervical, breast, and osteosarcoma cell lines (Fang et al., 2016).

Synthesis and Structural Studies

  • The synthesis and structural elucidation of tetrahydroquinoline derivatives contribute to the development of novel pharmaceutical agents. For example, the preparation of certain stereoisomers and their crystal structures provide valuable information for medicinal chemistry applications (Yao et al., 2006).

Mannich Compounds

  • Tetrahydroquinoline derivatives serve as substrates for the formation of Mannich compounds, which are significant in medicinal chemistry for their various therapeutic potentials (Möhrle et al., 1998).

Antimalarial Research

  • Derivatives of tetrahydroquinoline, including some reduced analogues, have been studied for their potential as antimalarial agents, indicating the versatility of these compounds in various therapeutic areas (Carroll et al., 1976).

properties

IUPAC Name

(2Z)-2-[(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15-10-11-20-17(13-15)7-6-12-23(20)14-19(16(2)24)21(25)22-18-8-4-3-5-9-18/h3-5,8-11,13-14H,6-7,12H2,1-2H3,(H,22,25)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGLKLKONOUYHG-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(CCC2)C=C(C(=O)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N(CCC2)/C=C(/C(=O)C)\C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)methylidene]-3-oxo-N-phenylbutanamide

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